![molecular formula C12H10Cl2N2O2S B2647468 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol CAS No. 339275-96-6](/img/structure/B2647468.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol is a chemical compound with the molecular formula C12H10Cl2N2O2S and a molecular weight of 317.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidinol ring with a methoxy group at the 5th position and a sulfanyl group at the 2nd position. The sulfanyl group is further connected to a 3,4-dichlorobenzyl group .Scientific Research Applications
Chemical Reactions and Synthesis
Promoted by NiCl2 Coordination : In a study by Zhu et al. (2010), diverse in situ S-S bond reactions such as S-oxidation and S-S and C-S bond scission occurred in the disulfide ligand of similar compounds to yield new components. These reactions could be controlled to proceed in a highly selective manner (Zhu, Li, Xu, & Gou, 2010).
Highly Regioselective Synthesis : Dos Santos et al. (2015) reported the synthesis of a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showing the potential for creating diverse derivatives of such compounds (Dos Santos et al., 2015).
Synthesis of Heterocyclic Derivatives : A study by Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, demonstrating the compound's versatility in forming biologically active structures (Bassyouni & Fathalla, 2013).
Nucleophilic Substitution Enhancement : Bessard and Crettaz (2000) explored how sulfinates enhance the rate of substitution in the reaction of similar compounds, leading to the preparation of pyrimidinyloxy derivatives, highlighting the compound's reactivity (Bessard & Crettaz, 2000).
Biological Activities and Applications
Antimicrobial Activity : Mallikarjunaswamy et al. (2017) synthesized novel derivatives related to 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol and evaluated their in vitro antimicrobial activity, showcasing its potential in medicinal chemistry (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Corrosion Inhibition : Abdallah, Shalabi, and Bayoumy (2018) synthesized derivatives for inhibiting the corrosion of carbon steel, demonstrating the compound's diverse applications beyond the biological realm (Abdallah, Shalabi, & Bayoumy, 2018).
Enzyme Inhibition Studies : Hanaoka et al. (2017) discovered inhibitors of 3-Mercaptopyruvate sulfurtransferase, with structures similar to this compound, contributing to the understanding of sulfur metabolism in physiological processes (Hanaoka et al., 2017).
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTFVBHHCFFULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


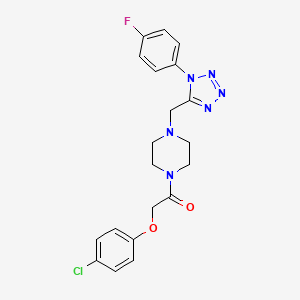
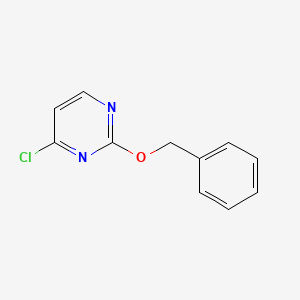
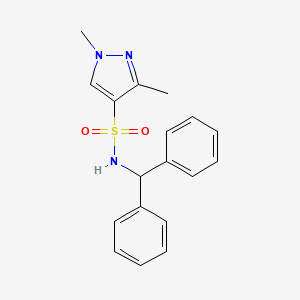
![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)
![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)

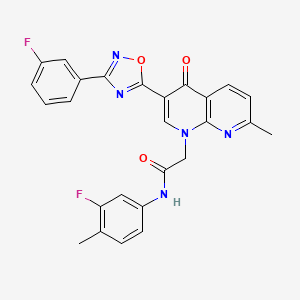
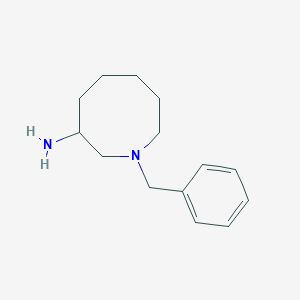



![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2647405.png)
